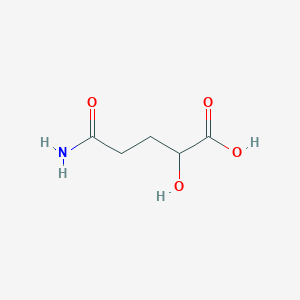
2-Hydroxyglutaramic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxyglutaramic acid is a dicarboxylic acid monoamide that is 5-amino-5-oxopentanoic acid carrying a hydroxy group at position 2. It is a metabolite identified in human breast milk. It has a role as a human metabolite. It is a dicarboxylic acid monoamide and a 2-hydroxy monocarboxylic acid. It derives from a glutaramic acid.
Applications De Recherche Scientifique
Role in Cancer Research
2-Hydroxyglutarate is recognized as an oncometabolite , particularly in the context of tumors associated with mutations in isocitrate dehydrogenase (IDH) enzymes. The accumulation of 2-HG is linked to several types of cancer, including:
- Gliomas : Elevated levels of 2-HG serve as a biomarker for glioma diagnosis and progression. It aids in distinguishing tumor tissue from normal tissue during imaging studies, enhancing the precision of treatment strategies .
- Clear Cell Renal Cell Carcinoma : 2-HG is involved in the tumorigenesis of clear cell renal cell carcinoma, highlighting its role in metabolic pathways that drive cancer progression .
Metabolic Disorders
2-Hydroxyglutaric acid has been implicated in metabolic disorders, particularly L-2-hydroxyglutaric aciduria , a rare genetic condition characterized by elevated levels of L-2-hydroxyglutarate. This disorder presents with neurological symptoms such as:
- Psychomotor Retardation : Patients often exhibit developmental delays and cognitive impairments.
- Cerebellar Ataxia : Neurological imaging reveals characteristic abnormalities in brain structure, particularly affecting white matter .
Case Studies
A notable case study involved two siblings diagnosed with L-2-hydroxyglutaric aciduria, showcasing typical neuroimaging findings and elevated urinary levels of the acid. Treatment with riboflavin showed promising results, indicating potential therapeutic avenues for managing this condition .
Immunological Applications
Emerging research highlights the role of 2-Hydroxyglutarate in modulating immune responses:
- T-Lymphocyte Function : Studies indicate that L-2-HG can enhance the proliferation and antitumor functions of CD8+ T-cells, demonstrating its potential as a therapeutic agent in immunotherapy .
- Cellular Reductive Stress : The compound plays a role in alleviating oxidative stress within cells, which may contribute to improved cellular function under pathological conditions .
Data Tables
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
5-amino-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10) |
Clé InChI |
YEQXTNAAHMATGV-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C(C(=O)O)O |
SMILES canonique |
C(CC(=O)N)C(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















